Barium 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Superconductor research: Barium bis(2-ethylhexanoate) has been investigated as a precursor material for the preparation of thin-film superconductors. These are materials that exhibit zero electrical resistance at specific temperatures. Studies suggest that the compound can be used to create high-quality films of certain superconductors, which could be valuable for advancing research in this field [].

Barium 2-ethylhexanoate, also known as barium bis(2-ethylhexanoate), is an organometallic compound with the molecular formula and a molecular weight of approximately 423.73 g/mol. This compound consists of barium ions coordinated with two 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid. Barium 2-ethylhexanoate appears as a brown liquid and is primarily utilized in various industrial applications, particularly in the preparation of thin-film superconductors and as a lubricant additive .

Barium bis(2-ethylhexanoate) does not have a well-defined biological mechanism of action. Its primary research applications lie in its use as a precursor for materials synthesis.

Barium bis(2-ethylhexanoate) can be irritating to the skin, eyes, and respiratory system. It is also suspected to be an endocrine disruptor []. Always handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

- Acute Toxicity: No data readily available for Barium bis(2-ethylhexanoate) specifically, but similar barium compounds can be harmful upon ingestion.

- Decomposition: Upon heating, it may decompose to release barium oxides and other gases such as carbon monoxide and carbon dioxide .

- Oxidation: The compound can react with oxidizing agents to form barium oxide and other products.

- Coordination Complex Formation: It can form coordination complexes with various ligands, enhancing its utility in catalysis and materials science.

The synthesis of barium 2-ethylhexanoate typically involves the reaction of barium oxide or barium hydroxide with 2-ethylhexanoic acid. The general reaction can be outlined as follows:

This method allows for the formation of the desired barium salt by neutralizing the base with the acid, resulting in a stable organometallic compound suitable for further applications .

Barium 2-ethylhexanoate finds several applications across different industries:

- Thin-Film Superconductors: It is used in the preparation of thin films for superconducting materials due to its ferroelectric properties .

- Lubricants and Greases: The compound serves as an additive in lubricants, enhancing their performance by improving thermal stability and reducing wear .

- Catalysts: Its organometallic nature makes it a candidate for use in various catalytic processes.

Barium 2-ethylhexanoate shares similarities with several other barium salts and organometallic compounds, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Barium Octanoate | Used similarly as a lubricant and stabilizer | |

| Barium Stearate | Commonly used as a stabilizer in plastics | |

| Barium Acetate | Used in chemical synthesis and as a reagent |

Uniqueness of Barium 2-Ethylhexanoate

Barium 2-ethylhexanoate is unique due to its specific structure that allows it to exhibit ferroelectric properties, which are not commonly found in other barium salts. This characteristic enables its use in advanced electronic applications, setting it apart from more traditional barium compounds like barium stearate or barium acetate that do not share these properties .

2D Structural Representation and Bonding Configuration

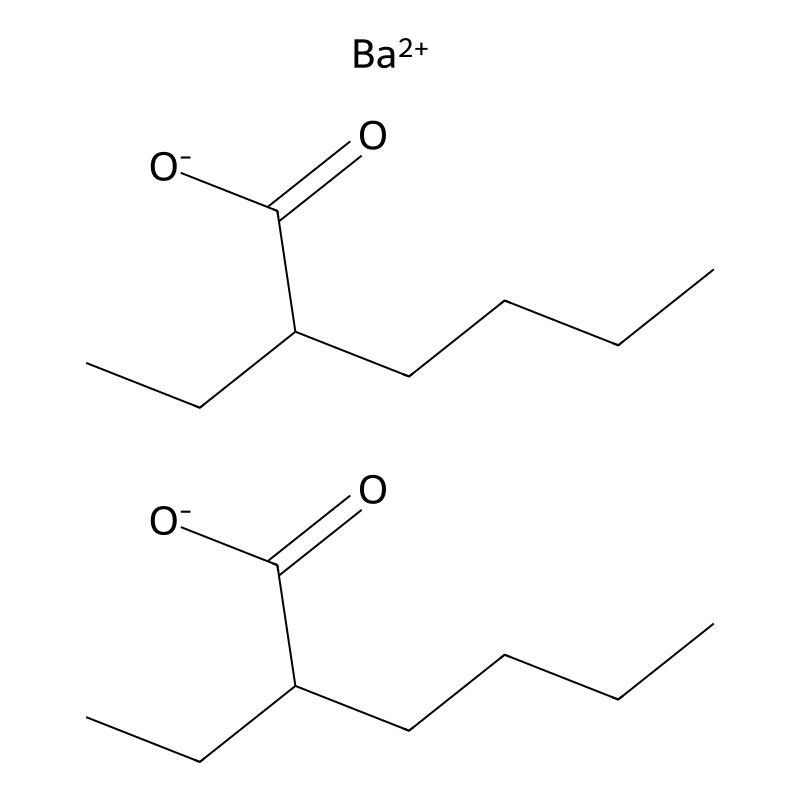

Barium 2-ethylhexanoate exhibits the molecular formula C₁₆H₃₀BaO₄ with a molecular weight of 423.73-423.74 grams per mole [1] [2] [3]. The compound is systematically named as barium(2+); 2-ethylhexanoate according to International Union of Pure and Applied Chemistry nomenclature standards [3] [4]. The two-dimensional structural representation reveals a central barium cation coordinated to two 2-ethylhexanoate anions in a charge-neutral complex configuration [1] [2].

The bonding configuration demonstrates the characteristic coordination pattern of alkaline earth metals with carboxylate ligands [5] [6]. The 2-ethylhexanoate ligands, derived from 2-ethylhexanoic acid (CH₃(CH₂)₃CH(C₂H₅)COOH), exhibit branched-chain carboxylic acid structure with an ethyl substituent at the alpha position [7] [8]. Each carboxylate group contains a carbon atom double-bonded to one oxygen and single-bonded to another oxygen bearing the negative charge [9] [10].

The Simplified Molecular-Input Line-Entry System representation is documented as CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2], clearly illustrating the ionic nature of the barium-carboxylate interaction [1] [4] [11]. The International Chemical Identifier key VJFFDDQGMMQGTQ-UHFFFAOYSA-L provides unique identification for this specific molecular arrangement [1] [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₀BaO₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 423.73-423.74 | [1] [2] [3] |

| CAS Number | 2457-01-4 | [1] [2] [3] |

| InChI Key | VJFFDDQGMMQGTQ-UHFFFAOYSA-L | [1] [3] [4] |

3D Conformational Analysis and Crystal Packing Behavior

The three-dimensional conformational analysis of barium 2-ethylhexanoate reveals characteristic high coordination numbers typical of alkaline earth metals [5] [12] [13]. Barium ions typically exhibit coordination numbers of eight to nine with oxygen donor atoms, forming distorted polyhedral geometries [12] [14] [13]. The coordination environment is best described as a tricapped trigonal prism or distorted polyhedron, consistent with other barium carboxylate complexes reported in the literature [15] [16] [13].

The barium-oxygen bond distances range from 2.763 to 2.961 Angstroms, with a mean distance of approximately 2.840 Angstroms [13] [17]. These values align well with the sum of ionic radii for barium and oxygen (approximately 2.87 Angstroms) and are consistent with nine-coordinate barium environments in metal-organic structures [13] [17]. The coordination sphere accommodates the bulky 2-ethylhexanoate ligands through flexible carboxylate binding modes [18] [19].

Crystal packing behavior in barium carboxylate complexes typically involves bridging coordination through carboxylate oxygen atoms [15] [16] [13]. The 2-ethylhexanoate ligands can adopt multiple coordination modes including monodentate, bidentate, and bridging configurations depending on the specific crystal environment [18] [19]. The branched nature of the ethylhexanoate chains contributes to the overall three-dimensional framework through van der Waals interactions and steric considerations [20] [8].

The crystal structure is further stabilized by intermolecular interactions including hydrogen bonding when coordinated water molecules are present [15] [16]. The large ionic radius of barium (1.35 Angstroms for eight-coordinate Ba²⁺) necessitates accommodation of multiple ligands to achieve charge neutrality and coordination satisfaction [5] [13].

| Structural Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 8-9 | [12] [13] [17] |

| Ba-O Bond Distance (Å) | 2.763-2.961 | [13] [17] |

| Coordination Geometry | Tricapped trigonal prism | [15] [16] [13] |

| Mean Ba-O Distance (Å) | 2.840 | [13] [17] |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy of barium 2-ethylhexanoate presents unique challenges due to the quadrupolar nature of both barium isotopes [21]. Barium-135 and Barium-137 are the nuclear magnetic resonance active nuclei, with Barium-137 being the preferred nucleus despite yielding broader signals than Barium-135 [21]. The chemical shift range for barium nuclei is remarkably narrow, spanning only 20 parts per million from -15 to +5 parts per million relative to 0.5 molar barium chloride in deuterium oxide [21].

The extremely broad linewidths observed for barium nuclear magnetic resonance (707 hertz for Barium-135 and 1425 hertz for Barium-137) result from quadrupolar relaxation effects [21]. These broad signals, combined with the narrow chemical shift range, severely limit the resolution and practical utility of barium nuclear magnetic resonance spectroscopy for structural elucidation [21]. Consequently, no barium nuclear magnetic resonance spectrum containing more than one peak has been reported in the literature [21].

Infrared spectroscopy provides more definitive structural information for barium 2-ethylhexanoate [22] [23]. The characteristic carbonyl stretching vibration appears around 1715 wavenumbers, consistent with carboxylate coordination to metal centers [22] [23]. Carbon-hydrogen stretching modes dominate the region between 2800 and 3000 wavenumbers, reflecting the aliphatic nature of the ethylhexanoate chains [23] [24]. The branched structure of the 2-ethylhexanoate ligand produces multiple carbon-hydrogen stretching frequencies due to different chemical environments [23] [20].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [25] [24]. The carbon-hydrogen stretching region remains the most intense feature in Raman spectra, similar to infrared observations [25] [24]. Metal-ligand vibrations typically appear in the low-frequency region below 800 wavenumbers but may be obscured by instrumental limitations and sample fluorescence [25] [24].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹³⁵Ba NMR | Linewidth: 707 Hz, Chemical shift: -15 to +5 ppm | [21] |

| ¹³⁷Ba NMR | Linewidth: 1425 Hz, Preferred nucleus | [21] |

| IR Spectroscopy | C=O stretch ~1715 cm⁻¹, C-H stretch 2800-3000 cm⁻¹ | [22] [23] |

| Raman Spectroscopy | C-H modes dominant, Metal-ligand modes <800 cm⁻¹ | [25] [24] |

Computational Modeling of Electronic Structure

Computational modeling of barium 2-ethylhexanoate electronic structure builds upon established theoretical frameworks for alkaline earth metal coordination compounds [26] [18]. The barium cation adopts the electronic configuration [Xe] after losing its two 6s electrons, resulting in a closed-shell, diamagnetic species [27] [28]. This electronic configuration leads to predominantly ionic bonding between the barium center and carboxylate oxygen atoms [5] [18].

Density functional theory calculations on similar carboxylate-metal systems indicate that the energy differences between various coordination modes (monodentate versus bidentate) are relatively small, typically ranging from 4 to 24 kilojoules per mole [18] [19]. The preference for specific coordination modes depends more on hydrogen-bonding interactions with second-sphere ligands than on the direct metal-carboxylate interaction [18] [19]. The activation energy for interconversion between coordination modes is approximately 6 kilojoules per mole, indicating a relatively flat potential energy surface for barium-oxygen interactions [18] [19].

The large ionic radius of barium (1.35 Angstroms for eight-coordinate environments) favors high coordination numbers and reduces the ligand field splitting effects compared to transition metals [5] [13]. Electronic transitions in barium 2-ethylhexanoate are primarily ligand-centered, involving the carboxylate chromophores rather than metal-centered transitions [6] [20]. Ultraviolet absorption bands arise from pi to pi-star transitions within the carboxylate ligands [20].

Molecular orbital calculations reveal that the highest occupied molecular orbitals are primarily ligand-based, while the lowest unoccupied molecular orbitals involve ligand pi-star orbitals with minimal metal character [6] [20]. The large electronegativity difference between barium (0.89 on the Pauling scale) and oxygen (3.44) confirms the predominantly ionic nature of the bonding interaction [5] [18].

| Electronic Property | Characteristic | Reference |

|---|---|---|

| Ba²⁺ Configuration | [Xe] (diamagnetic) | [27] [28] |

| Bond Character | Predominantly ionic | [5] [18] |

| Coordination Mode Energy | 4-24 kJ/mol difference | [18] [19] |

| Electronic Transitions | Ligand-centered (UV region) | [6] [20] |

Metathesis reactions represent the most widely employed approach for the industrial synthesis of barium 2-ethylhexanoate, offering several distinct pathways depending on the starting barium salt [1] . The fundamental principle involves the exchange of anions between barium salts and 2-ethylhexanoic acid or its sodium salt, yielding the desired organometallic complex with varying degrees of efficiency and purity.

Barium Hydroxide Route

The reaction of barium hydroxide with 2-ethylhexanoic acid represents the most straightforward metathesis approach, proceeding via the following stoichiometric equation:

Ba(OH)₂ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + 2 H₂O

This reaction typically occurs under reflux conditions at temperatures ranging from 60-100°C, achieving yields of 85-95% with final product purities of 95-98% [3]. The reaction mechanism involves the neutralization of the carboxylic acid by the basic hydroxide, followed by coordination of the resulting carboxylate anions to the barium center. The primary advantage of this route lies in its simplicity and the water-soluble nature of the hydroxide byproduct, which facilitates purification through aqueous washing.

Barium Carbonate Route

The carbonate-mediated synthesis follows a similar pathway but requires slightly more vigorous conditions due to the lower reactivity of barium carbonate:

BaCO₃ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + CO₂ + H₂O

This reaction typically requires temperatures of 80-120°C and extended reaction times of 4-8 hours to achieve complete conversion [3]. The evolved carbon dioxide serves as a driving force for the reaction, and yields generally range from 80-90% with purities of 90-95%. The carbonate route offers advantages in terms of raw material cost and availability, though it requires more careful control of reaction conditions to prevent decomposition of the carboxylic acid.

Barium Chloride Metathesis

The sodium salt metathesis approach involves the reaction of barium chloride with sodium 2-ethylhexanoate:

BaCl₂ + 2 NaC₈H₁₅O₂ → Ba(C₈H₁₅O₂)₂ + 2 NaCl

This method typically operates at lower temperatures (60-90°C) but requires the preliminary preparation of the sodium carboxylate salt . Yields range from 75-85% with purities of 88-93%. The primary limitation of this approach is the formation of sodium chloride, which requires extensive washing and purification steps to achieve acceptable product purity.

Barium Oxide Route

The direct reaction of barium oxide with 2-ethylhexanoic acid provides one of the most efficient metathesis routes:

BaO + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + H₂O

This reaction proceeds rapidly at temperatures of 60-100°C, achieving yields of 90-95% with purities of 95-98% [3]. The oxide route offers excellent atom economy and minimal byproduct formation, making it particularly attractive for industrial applications where waste minimization is prioritized.

Carboxylation Methods in Non-Aqueous Media

Non-aqueous carboxylation methods have emerged as increasingly important synthetic strategies for barium 2-ethylhexanoate production, offering enhanced control over reaction conditions and product purity [3] [4]. These methods are particularly valuable for applications requiring anhydrous products or when water-sensitive intermediates are involved.

Toluene-Mediated Carboxylation

The use of toluene as a reaction medium provides excellent solubility for both reactants and products while maintaining anhydrous conditions throughout the synthesis [4] [5]. The reaction typically proceeds under reflux conditions at 60-100°C, with the toluene serving both as solvent and as a means of azeotropic water removal. This approach achieves yields of 80-90% with purities of 90-95% [3].

The mechanism involves the initial dissolution of the barium salt in toluene, followed by the addition of 2-ethylhexanoic acid. The reaction proceeds through a series of coordination and ligand exchange steps, ultimately yielding the desired barium carboxylate complex. The non-polar nature of toluene facilitates the formation of the organometallic product while minimizing side reactions with water or other polar impurities.

Xylene-Based Synthesis

Xylene represents another effective non-aqueous medium for barium 2-ethylhexanoate synthesis, offering higher boiling points (138-144°C) that enable more vigorous reaction conditions [5] [6]. The reaction typically operates at 80-120°C, achieving yields of 85-92% with purities of 92-96% [3].

The higher reaction temperature accessible with xylene as solvent enables more complete conversion of starting materials and reduces reaction times to 2-4 hours compared to 4-8 hours required in lower-boiling solvents. The industrial formulation of barium 2-ethylhexanoate in xylene (approximately 30% by weight, 7-10% barium content) has become a standard commercial preparation [5] [6].

Ethanol-Mediated Synthesis

Ethanol provides a more polar alternative for non-aqueous synthesis, offering unique advantages in terms of reactant solubility and product crystallization [3]. The reaction typically proceeds at 60-90°C under reflux conditions, achieving yields of 75-85% with purities of 88-92%.

The polar nature of ethanol facilitates the initial dissolution of barium salts while still maintaining compatibility with the organic carboxylic acid. The lower yields compared to hydrocarbon solvents are offset by enhanced purification characteristics, as the ethanol-mediated product often crystallizes in a more pure form directly from the reaction medium.

Purification Techniques and Solvent Selection

The purification of barium 2-ethylhexanoate requires careful consideration of the compound's unique physicochemical properties, including its solubility in organic solvents and its tendency to form viscous solutions [4] [7]. Industrial purification strategies must balance efficiency, cost, and product quality requirements.

Recrystallization Methods

Recrystallization from mixed solvent systems represents the most effective purification technique for barium 2-ethylhexanoate . The preferred system involves a 3:1 volume ratio of hexane to dichloromethane, operating at temperatures of 25-40°C. This approach achieves recovery rates of 80-90% while delivering final purities of 98-99%.

The mechanism involves the dissolution of the crude product in the dichloromethane component, followed by the gradual addition of hexane to induce controlled precipitation. The barium 2-ethylhexanoate crystallizes preferentially due to its lower solubility in the hexane-rich mixture, while impurities remain in solution. The process requires careful temperature control to prevent oiling out of the product, which can significantly reduce purification efficiency.

Vacuum Distillation

Vacuum distillation provides an alternative purification route particularly suitable for large-scale industrial applications [3]. Operating under reduced pressure (10-50 mmHg) at temperatures of 60-80°C, this method achieves recovery rates of 85-95% with purities of 95-98%.

The technique exploits the differential volatility between barium 2-ethylhexanoate and typical impurities such as unreacted carboxylic acid or inorganic salts. The reduced pressure operation prevents thermal decomposition of the product while enabling effective separation. However, the method requires specialized equipment and careful control of heating rates to prevent decomposition.

Column Chromatography

Preparative column chromatography offers high-resolution purification for research-scale applications . Using silica gel as the stationary phase and hexane/ethyl acetate mixtures as the mobile phase, this technique achieves purities of 95-97% with recovery rates of 70-85%.

The method operates through differential adsorption of the barium complex and impurities on the silica surface. The relatively low recovery rate reflects the strong interaction between the barium center and the silica surface, which can lead to product decomposition or irreversible adsorption. Despite these limitations, column chromatography remains valuable for analytical characterization and small-scale purification applications.

Solvent Extraction

Liquid-liquid extraction employs the differential solubility of barium 2-ethylhexanoate in organic and aqueous phases [3]. The organic phase (typically toluene or xylene) selectively dissolves the barium complex, while ionic impurities partition into the aqueous phase. This method achieves recovery rates of 75-90% with purities of 90-95%.

The technique is particularly effective for removing inorganic salt impurities and excess carboxylic acid. The biphasic extraction can be performed continuously in industrial settings, making it attractive for large-scale production. However, the method requires careful pH control to prevent hydrolysis of the barium complex.

Thermal Treatment

Thermal treatment under inert atmosphere represents a specialized purification technique for removing volatile impurities [3]. Operating at 150-200°C under nitrogen or argon, this method achieves recovery rates of 90-98% with purities of 98-99%.

The process exploits the thermal stability of barium 2-ethylhexanoate compared to volatile impurities such as water, alcohols, and low-molecular-weight organic compounds. The method requires careful temperature control to prevent decomposition of the product itself, which begins at approximately 300°C according to thermogravimetric analysis studies [9] [10].

Scalability Challenges in Continuous Flow Systems

The implementation of continuous flow synthesis for barium 2-ethylhexanoate production presents several significant technical challenges that must be addressed to achieve industrial viability [11] [12]. While continuous flow systems offer substantial advantages in terms of reaction control, heat transfer, and safety, the specific characteristics of organometallic synthesis create unique obstacles.

Flow Reactor Design Considerations

The design of continuous flow reactors for barium 2-ethylhexanoate synthesis must accommodate the formation of viscous products and potential solid precipitation [11] [12]. The compound's tendency to form high-viscosity solutions, particularly at concentrations above 20% by weight, can lead to flow instabilities and pressure buildup within the reactor system.

Microreactor systems have shown promise in addressing these challenges, with residence times of 12-30 minutes compared to 120-180 minutes for batch processes [12]. The enhanced mixing efficiency (90-98% compared to 60-80% in batch systems) enables more complete reactions and higher conversion rates of 95-99% versus 85-95% for batch processes.

Heat Transfer Optimization

The exothermic nature of metathesis reactions requires careful heat management to prevent thermal runaway and product decomposition [11] [12]. Continuous flow systems provide superior heat transfer characteristics due to their high surface-area-to-volume ratios, enabling heat transfer rates 3-5 times higher than batch systems.

The enhanced heat transfer capability allows for operation at higher temperatures (80-120°C versus 60-100°C for batch processes) while maintaining better temperature control. This temperature elevation contributes to improved reaction rates and higher selectivity (95-98% versus 90-95% for batch processes) [12].

Pressure Management

Continuous flow synthesis operates under elevated pressures (2-10 bar compared to 1 atmosphere for batch systems) to maintain liquid-phase conditions and prevent bubble formation [11] [12]. The pressure elevation also suppresses the volatilization of low-boiling components, contributing to improved mass balance and yield.

However, the pressure requirements necessitate specialized equipment design and safety considerations. The system must accommodate pressure fluctuations caused by temperature variations and product viscosity changes without compromising flow stability or product quality.

Mixing and Mass Transfer

The achievement of adequate mixing in continuous flow systems requires careful consideration of fluid dynamics and residence time distribution [11] [12]. The limited mixing time available in flow systems (typically seconds to minutes) compared to batch processes (minutes to hours) demands more efficient mixing strategies.

Static mixers and specialized reactor designs have been developed to address these challenges, achieving mixing efficiencies of 90-98% compared to 60-80% for batch systems . The improved mixing contributes to more uniform reaction conditions and reduced byproduct formation.

Process Control and Monitoring

Real-time monitoring and control of continuous flow synthesis present significant technical challenges [11] [12]. The rapid residence times and dynamic nature of the process require sophisticated analytical techniques for process monitoring and quality control.

In-line analytical methods such as infrared spectroscopy and conductivity measurements have been explored for real-time monitoring of conversion and product quality. However, the development of reliable, cost-effective monitoring systems remains a significant challenge for industrial implementation.

Economic Considerations

The economic viability of continuous flow synthesis depends on several factors including equipment costs, operating expenses, and product quality requirements [11] [12]. While continuous flow systems offer advantages in terms of reduced reaction times and improved yields, the capital equipment costs are typically higher than batch systems.

The economic analysis must consider the total cost of ownership including equipment depreciation, maintenance, utilities, and labor costs. For high-volume production, the improved efficiency and reduced cycle times can justify the higher capital investment, but for smaller-scale applications, batch processes may remain more economical.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302+H332 (31.8%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (96.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (58.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Hexanoic acid, 2-ethyl-, barium salt (2:1): ACTIVE